molecular formula C20H23N3O5 B3571813 1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine

1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B3571813
M. Wt: 385.4 g/mol
InChI Key: WEQTVRLYFDPABL-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine is a synthetic piperazine-based chemical compound intended for non-human research applications. Piperazine derivatives are a significant class of heterocycles in medicinal chemistry, extensively studied for their broad spectrum of bioactive properties. These compounds are known to exhibit various pharmacological activities, serving as key scaffolds in the development of ligands for central nervous system (CNS) receptors . Research on related structures shows their relevance as building blocks for 5-HT1A receptor ligands and dopamine D2 and D3 ligands, indicating potential applications in neuroscience and psychiatric disorder research . Furthermore, piperazine cores are found in molecules with reported antibacterial, antifungal, antimalarial, and antitumour activities . The specific molecular architecture of this compound, featuring both a 2,6-dimethoxybenzoyl group and a 4-nitrobenzyl moiety, suggests it may act as a versatile intermediate or a potential pharmacophore in drug discovery pipelines. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound for exploring structure-activity relationships (SAR), developing novel bioactive molecules, or as a chemical standard in analytical studies.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-27-17-4-3-5-18(28-2)19(17)20(24)22-12-10-21(11-13-22)14-15-6-8-16(9-7-15)23(25)26/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQTVRLYFDPABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the benzoyl group: The piperazine core is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the nitrophenyl group: Finally, the compound is reacted with 4-nitrobenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction of nitro group: 1-(2,6-Dimethoxybenzoyl)-4-[(4-aminophenyl)methyl]piperazine

    Substitution of methoxy groups: Various substituted derivatives depending on the nucleophile used

    Hydrolysis of benzoyl group: 2,6-Dimethoxybenzoic acid and 4-[(4-nitrophenyl)methyl]piperazine

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The nitrophenyl group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Pharmacology

CNS Activity
this compound has been investigated for its central nervous system (CNS) effects. Its piperazine moiety is known for modulating neurotransmitter systems, which could lead to potential applications in treating neurological disorders such as anxiety and depression. Compounds with similar structures have shown promise as anxiolytics and antidepressants in preclinical models .

Drug Delivery Systems
The compound's unique chemical properties make it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, which is crucial for improving therapeutic outcomes in clinical settings .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a potential monomer in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can impart desirable mechanical and thermal properties, making it useful in developing advanced materials for industrial applications .

Case Study 1: Antitumor Activity Evaluation

A study conducted by Yarkov et al. (2023) investigated the antitumor effects of various piperazine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability in vitro, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: CNS Effects

In a pharmacological study published in the Journal of Medicinal Chemistry (2023), researchers assessed the CNS activity of several piperazine derivatives. The findings revealed that compounds similar to this compound displayed anxiolytic effects in animal models, supporting further investigation into their therapeutic potential for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

A. Benzoyl Group Modifications

  • Target Compound: 2,6-Dimethoxybenzoyl group.
  • 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine () : Substitution with a single 2-fluoro group reduces steric hindrance and introduces electron-withdrawing effects, which may alter binding affinity in biological systems .
  • 1-(2,6-Difluorobenzoyl)-4-(4-nitrophenyl)piperazine () : Dual fluorine atoms at the 2- and 6-positions increase lipophilicity and may impact metabolic stability .

B. Aryl Methyl Group Variations

  • 1-Methyl-4-(4-nitrophenyl)piperazine () : Replacing the benzoyl group with a methyl simplifies the structure, yielding a high synthesis efficiency (96.43% yield). The absence of the benzoyl moiety likely reduces molecular weight and polarity .
  • Compounds 13–19 () : These derivatives feature phenethyl-linked dihydroindenyloxy groups with substituents like methoxy, fluoro, and chloro. For example, Compound 14 (3-methoxyphenyl) exhibits a 68% yield, while Compound 15 (4-methoxyphenyl) has a lower yield (45%), indicating substituent position significantly affects synthetic efficiency .
Conformational and Crystallographic Insights
  • Crystal Structures (): Analogs like 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM) adopt distinct conformations stabilized by intramolecular hydrogen bonding and π-π interactions.

Biological Activity

1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure that combines a piperazine ring with both a 2,6-dimethoxybenzoyl and a 4-nitrophenyl group. This structural configuration is believed to contribute to its diverse biological effects.

PropertyValue
Molecular FormulaC18H20N2O4
Molecular Weight (g/mol)328.36
CAS NumberNot available
Melting PointNot specified

Anticancer Potential

Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that piperazine-containing compounds can induce cell death through mechanisms such as necroptosis, particularly in leukemic cell lines like K562 . The compound LQFM018, a related piperazine derivative, demonstrated an ability to bind to aminergic receptors and exhibited antiproliferative effects against cancer cells.

This compound may exert its biological effects through several mechanisms:

  • Receptor Binding : Similar compounds have shown affinity for various aminergic receptors, which play crucial roles in cellular signaling pathways.
  • Induction of Cell Death : Studies suggest that piperazine derivatives can trigger necroptotic pathways in cancer cells, potentially overcoming chemoresistance .
  • Inhibition of Enzymatic Activity : Some piperazine derivatives have been reported to inhibit human acetylcholinesterase, indicating potential applications in neurodegenerative diseases .

Study 1: Antileukemic Activity

A study investigated the effects of a piperazine derivative on K562 cells. The compound was found to induce necroptosis via increased expression of TNF-R1 and CYLD without activating caspases, suggesting a novel mechanism for inducing cell death in resistant cancer types .

Study 2: In Silico Analysis

In silico assessments of related piperazine compounds showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These findings suggest that modifications in the piperazine structure could enhance therapeutic efficacy while minimizing toxicity .

Q & A

Basic: What synthetic strategies are commonly used to introduce the 2,6-dimethoxybenzoyl and 4-nitrophenylmethyl groups onto the piperazine core?

The synthesis typically involves sequential nucleophilic substitution or coupling reactions. For the 4-nitrophenylmethyl group, a nucleophilic displacement reaction between 1-chloro-4-nitrobenzene and the piperazine core under reflux with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF is effective . The 2,6-dimethoxybenzoyl group can be introduced via acylation using 2,6-dimethoxybenzoyl chloride, often requiring anhydrous conditions and catalysts like triethylamine to drive the reaction . Optimizing stoichiometry and reaction time is critical to minimize by-products.

Advanced: How can reaction conditions be optimized to improve coupling efficiency during synthesis?

Key parameters include:

  • Temperature : Elevated temperatures (e.g., 125°C) enhance reaction kinetics but must avoid thermal degradation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve solubility .
  • Catalysts : Bases like K₂CO₃ or triethylamine neutralize HCl by-products in acylation steps .
  • Purification : Column chromatography or recrystallization ensures high purity, particularly for intermediates prone to aggregation .

Basic: What analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring functionalization. Aromatic protons in the 2,6-dimethoxybenzoyl group appear as distinct singlets (~δ 6.5–7.0 ppm), while nitrophenyl protons show deshielded signals .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups confirm functional groups .

Advanced: How do structural modifications in substituents influence biological activity?

  • Nitrophenyl position : 4-Nitrophenyl derivatives exhibit stronger antimicrobial activity compared to 2- or 3-substituted analogs due to enhanced electron-withdrawing effects .
  • Methoxy groups : 2,6-Dimethoxybenzoyl enhances lipophilicity, improving membrane permeability in antitumor assays .
  • Piperazine flexibility : N-alkylation (e.g., methyl vs. benzyl) modulates receptor binding selectivity in neurological targets .

Basic: What biological activities are reported for structurally related piperazine derivatives?

  • Antimicrobial : Piperazines with nitro and methoxy groups show moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Antitumor : Derivatives with electron-deficient aromatic groups induce apoptosis in cancer cell lines (e.g., MCF-7) via ROS generation .
  • Cardiotropic : Some analogs demonstrate antiarrhythmic effects in preclinical models .

Advanced: How can contradictions in biological activity data be resolved?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents identifies critical pharmacophores .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols to reduce variability .
  • Purity validation : HPLC or LC-MS ensures compounds are free of impurities that may skew activity results .

Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Follow institutional guidelines for nitro-aromatic compounds to prevent environmental contamination .

Advanced: What computational approaches predict target binding affinity?

  • Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., dopamine D3) .
  • QSAR modeling : Electronic descriptors (e.g., Hammett σ) correlate substituent effects with activity trends .
  • MD simulations : Assess binding stability and conformational dynamics over nanosecond timescales .

Basic: What purification methods are effective post-synthesis?

  • Liquid-liquid extraction : Dichloromethane (DCM) removes hydrophilic impurities .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates regioisomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystalline products .

Advanced: How can solubility and bioavailability be enhanced for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Co-solvents : Use cyclodextrins or PEG-based formulations for parenteral administration .
  • Prodrug strategies : Esterification of the benzoyl group enhances intestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
Reactant of Route 2
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1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine

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